4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
Description
Historical Context of 1,2,4-Triazole Compounds
1,2,4-Triazoles were first synthesized in 1885 by Bladin, who coined the term to describe a five-membered heterocyclic ring containing three nitrogen atoms. These compounds gained prominence in the mid-20th century due to their versatility in medicinal chemistry. The discovery of antifungal agents like fluconazole and itraconazole in the 1980s marked a turning point, demonstrating the therapeutic potential of 1,2,4-triazole derivatives. By the 2000s, researchers had identified over 50 clinically used drugs containing this scaffold, spanning antimicrobial, anticancer, and agricultural applications.
Key milestones include:
Significance of Triazole-Thiol Derivatives in Chemical Research
Triazole-thiol derivatives exhibit unique physicochemical properties due to the sulfur-containing thiol (-SH) group, which enhances:
- Metal coordination capacity : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺)
- Redox activity : Participates in radical scavenging reactions
- Bioisosteric potential : Mimics thiol-containing biological motifs in enzyme inhibition
Recent studies demonstrate their effectiveness against drug-resistant pathogens (MIC ≤ 2.5 mg/mL against MRSA) and tyrosinase enzymes (IC₅₀ = 4.52 μM). Their structural flexibility enables rational drug design through modular substitution patterns.
Overview of 4-Isopropyl-5-Thien-2-Yl-4H-1,2,4-Triazole-3-Thiol
This compound (C₉H₁₁N₃S₂, MW 225.3 g/mol) features:
- Core structure : 1,2,4-triazole ring with thiol (-SH) at position 3
- Substituents :
- Isopropyl group at N-4
- Thiophene ring at C-5
Key Properties
The thiophene moiety enhances π-π stacking interactions in biological targets, while the isopropyl group improves lipid solubility.
Research Scope and Objectives
Current investigations focus on three domains:
- Antimicrobial Development :
- Cancer Therapeutics :
- Materials Science :
Ongoing structural optimization targets improved bioavailability and target selectivity.
Properties
IUPAC Name |
4-propan-2-yl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S2/c1-6(2)12-8(10-11-9(12)13)7-4-3-5-14-7/h3-6H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECBPIBGHFCASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396116 | |
| Record name | 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667412-77-3 | |
| Record name | 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
- Starting Materials: Formylthiosemicarbazide or substituted thiosemicarbazides bearing isopropyl and thiophene groups.
- Reaction Conditions: Heating above 190 °C without solvent or refluxing in ethanol with base (e.g., potassium hydroxide).
- Mechanism: The thiosemicarbazide undergoes cyclization to form the 1,2,4-triazole-3-thiol ring system.
- Example: The reaction of isopropyl-substituted thiophene thiosemicarbazide derivatives under reflux with KOH in ethanol, followed by acidification, yields the target compound.
Thermolysis of Thiosemicarbazones
- Process: Heating thiosemicarbazone intermediates derived from isopropyl-thiophene aldehydes leads to ring closure forming the triazole-thiol.
- Advantages: This method allows for the introduction of aromatic substituents on the triazole ring with good yields.
One-Pot Synthesis from Acyl Hydrazides and Amides
Microwave-Assisted Synthesis
- Innovative Approach: Microwave irradiation accelerates the condensation of hydrazine derivatives with carbon disulfide and substituted thiophene carbonyl compounds.
- Outcome: Rapid formation of this compound with high purity and yield.
Representative Synthetic Scheme Summary
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Isopropyl-substituted thiophene aldehyde + thiosemicarbazide | Reflux in ethanol with KOH | Thiosemicarbazone intermediate | Formation of precursor |
| 2 | Thiosemicarbazone intermediate | Thermolysis or heating >190 °C | This compound | Cyclization to triazole-thiol |
| 3 | Hydrazine hydrate + carbon disulfide + substituted thiophene carbonyl | Microwave irradiation | Target triazole-thiol | Rapid synthesis alternative |
Research Findings and Reaction Analysis
- The cyclization of thiosemicarbazide derivatives is the most commonly reported and reliable method, providing good yields and structural specificity for the isopropyl and thiophene substituents.
- Microwave-assisted methods significantly reduce reaction times from hours to minutes, improving efficiency without compromising product quality.
- The reaction conditions (temperature, solvent, base) critically influence the yield and purity; reflux in ethanol with KOH followed by acidification is standard.
- The compound exhibits typical thiol reactivity , allowing further functionalization via oxidation or substitution, which is important for downstream applications.
Comparative Analysis with Related Compounds
| Compound | Key Substituents | Preparation Method | Distinctive Features |
|---|---|---|---|
| This compound | Isopropyl, thiophene | Thiosemicarbazide cyclization | Balanced aromatic and alkyl substitution |
| 4-isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol | Additional isopropyl on thiophene | Similar cyclization with substituted precursors | Increased steric bulk, altered reactivity |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol | Pyridyl instead of thiophene | Cyclization with pyridyl hydrazides | Different electronic properties |
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of thiosemicarbazide derivatives | Formylthiosemicarbazide + substituted thiophene | Heating >190 °C or reflux in ethanol/KOH | High yield, well-established | Requires high temperature or long reflux |
| Thermolysis of thiosemicarbazones | Thiosemicarbazone intermediates | Heating under controlled conditions | Good for aromatic substitutions | Intermediate preparation needed |
| One-pot synthesis from acyl hydrazides and amides | Acyl hydrazides + amides | Reflux in suitable solvent | Simplified procedure | Limited substrate scope |
| Microwave-assisted synthesis | Hydrazine hydrate + carbon disulfide + thiophene carbonyl | Microwave irradiation, short time | Rapid, efficient | Requires microwave equipment |
Chemical Reactions Analysis
4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiol group to a corresponding thiolate anion.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antibacterial and antifungal properties. Research indicates that derivatives of 1,2,4-triazoles, including 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol, show effectiveness against a range of pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | MIC = 5 µg/mL | |
| Staphylococcus aureus | MIC = 0.75 µg/mL | |
| Candida albicans | Inhibition observed |
Antifungal Activity
The compound has been evaluated for its antifungal properties, demonstrating effectiveness against various fungal strains.
Fungicides
Due to its antifungal properties, this compound is being explored as a potential fungicide in agricultural settings. The compound's ability to inhibit fungal growth can be leveraged to protect crops from fungal diseases.
Corrosion Inhibitors
Research has indicated that triazole derivatives can serve as effective corrosion inhibitors for metals due to their ability to form stable complexes with metal ions. The application of this compound in this domain is under investigation.
Case Studies
- Antibacterial Efficacy Study
- Fungicidal Activity Assessment
Mechanism of Action
The mechanism of action of 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. In biological systems, it is believed to inhibit the growth of microorganisms by interfering with essential enzymatic processes . The compound’s thiol group can form covalent bonds with cysteine residues in proteins, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
Key Differences and Implications
- Electronic Effects : The electron-rich thiophene ring (target compound) enhances binding to aromatic residues in enzyme active sites, unlike phenyl or pyridyl groups, which rely on hydrophobic or dipole interactions .
- Biological Activity :
- Compared to 4-phenyl-5-pyrrole derivatives (), the thiophene moiety in the target compound may reduce off-target interactions due to its smaller size and lower basicity.
- The thiol (-SH) group in the target compound offers redox activity, enabling disulfide bond formation in enzymatic environments, a feature absent in S-alkyl derivatives () .
Research Findings
- Molecular Docking Studies: The target compound showed stronger binding to lanosterol 14-α-demethylase (CYP51) than 4-phenyl-5-pyrrole analogues, likely due to thiophene’s planar geometry aligning with the enzyme’s hydrophobic pocket .
- Antimicrobial Activity : In vitro assays revealed moderate activity against Mycobacterium tuberculosis (MIC = 8 µg/mL), outperforming 4-methyl-5-thienyl derivatives (MIC = 16 µg/mL) but less potent than piperidine-containing analogues () .
- Synthetic Accessibility: Microwave-assisted synthesis () reduced reaction time (30 min vs. 6 hours for conventional methods) and improved yield (82% vs. 65%) compared to 4-allyl-5-phenoxy derivatives .
Biological Activity
4-Isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol (CAS No. 667412-77-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.
The molecular formula of this compound is C9H11N3S2, with a molecular weight of 225.34 g/mol. The compound features a triazole ring fused with a thiophene moiety, which is critical for its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 4-propan-2-yl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |
| Molecular Weight | 225.34 g/mol |
| CAS Number | 667412-77-3 |
Synthesis Methods
The synthesis of this compound typically involves the cyclization of thiosemicarbazide derivatives with isopropyl-substituted thiophene under controlled conditions. This method allows for the formation of the desired triazole-thiol structure while maintaining high yields and purity levels .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism of action is believed to involve the inhibition of essential enzymatic processes in microorganisms .
In vitro studies have demonstrated that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Candida albicans | 0.25 µg/mL |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Antifungal Activity
The antifungal efficacy of this compound has been specifically noted in studies targeting resistant fungal strains. Its ability to disrupt fungal cell wall synthesis and inhibit ergosterol biosynthesis underlies its antifungal activity .
The proposed mechanism by which this compound exerts its biological effects includes:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in microbial metabolism.
- Cell Membrane Disruption : It interferes with the integrity of microbial cell membranes.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in microbial cells leading to cell death.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that modifications on the thiophene and triazole rings can significantly influence biological activity. For example:
- Substituents on the Thiophene Ring : Electron-donating groups enhance antimicrobial activity.
- Positioning of Alkyl Groups : The position and length of alkyl substituents on the triazole ring affect potency against specific pathogens.
Case Study 1: Antimicrobial Efficacy
A study examining the antimicrobial efficacy against multidrug-resistant strains found that this compound displayed superior activity compared to standard antibiotics like vancomycin and ciprofloxacin .
Case Study 2: Antifungal Resistance
In another investigation focusing on antifungal resistance patterns in clinical isolates, this compound showed promise against strains resistant to conventional treatments such as fluconazole .
Q & A
Q. What are the optimized synthetic routes for 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as thiophene-2-carboxaldehyde derivatives with isopropyl-substituted hydrazines. Key steps include:
- Acylation : Reacting thiophene derivatives with isopropyl hydrazine in ethanol at 60–80°C.
- Cyclization : Using phenylisothiocyanate in basic media (e.g., NaOH) to form the triazole ring.
- Purification : Recrystallization from ethanol or DMF, followed by HPLC-DAD/MS for purity validation .
Critical Parameters : - Temperature >70°C improves cyclization efficiency but risks side reactions.
- Solvent polarity (e.g., DMF vs. ethanol) affects crystallization kinetics and purity .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- 1H/13C NMR : Assigns protons and carbons in the triazole and thiophene rings (e.g., thiophene protons resonate at δ 6.8–7.2 ppm) .
- IR Spectroscopy : Confirms S-H (2550–2600 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- Elemental Analysis : Validates C, H, N, S content within ±0.3% deviation .
- HPLC-DAD/MS : Ensures >98% purity and detects sulfur-related degradation products .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the biological targets of this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes with sulfur-binding pockets (e.g., lanosterol 14-α-demethylase (PDB: 3LD6) or anaplastic lymphoma kinase (PDB: 2XP2)) due to the thiol group’s nucleophilicity .
- Software Workflow :
Prepare the ligand (protonation states optimized at pH 7.4) and protein (cleaned via PyMOL).
Dock using AutoDock Vina with a grid box covering the active site.
Validate poses via RMSD clustering (<2.0 Å) and binding energy thresholds (ΔG ≤ -8.0 kcal/mol) .
Key Insight : The isopropyl group enhances hydrophobic interactions with kinase pockets, while the thiophene ring may engage in π-π stacking .
Q. How do structural modifications (e.g., substituent variations) affect bioactivity, and how can contradictory data across studies be resolved?
- Methodological Answer :
- Substituent Effects :
| Substituent | Bioactivity Trend | Source |
|---|---|---|
| Isopropyl (R1) | ↑ Kinase inhibition | |
| Chlorophenyl (R2) | Mixed COX-2 activity |
- Resolving Contradictions :
- Experimental Variability : Differences in assay pH (e.g., 7.4 vs. 6.8) can alter thiol group ionization, affecting binding.
- Computational Validation : Compare docking results across multiple protein conformations (e.g., induced-fit vs. rigid docking) .
Q. What strategies mitigate stability challenges during in vitro bioassays?
- Methodological Answer :
- Oxidation Prevention : Use argon-sparged buffers with 1 mM EDTA to chelate metal ions that catalyze thiol oxidation .
- pH Optimization : Stability is maximized at pH 6.5–7.0, where the thiol group remains protonated .
- Lyophilization : Store the compound as a lyophilized powder at -80°C to prevent hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
